

Vegfr-2-IN-12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vegfr-2-IN-12

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An In-depth Analysis of a Potent 2-Oxoquinoxaliny-1,2,4-Triazole Based VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of **Vegfr-2-IN-12**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

Vegfr-2-IN-12, also identified as compound 6g in its primary synthesis and evaluation publication, is a novel compound belonging to the 2-oxoquinoxaliny-1,2,4-triazole class of molecules.^{[1][2]} Its chemical identity and core physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	4-(4-(2-ethoxy-2-oxoethyl)-5-(p-tolyl)-4H-1,2,4-triazol-3-ylthio)methyl)-1-(2-hydroxyethyl)quinoxalin-2(1H)-one	[2]
SMILES	<chem>O=C(OCC)CN1N=C(SCc2nc3cccc3n(CCO)c2=O)C(c4ccc(C)cc4)=N1</chem>	[2]
Molecular Formula	C22H24N6O3S	[1]
Molecular Weight	452.53 g/mol	[1]
Calculated logP	2.63	[2]
Topological Polar Surface Area (TPSA)	124 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	8	[2]
Freely Rotatable Bonds	7	[2]

Biological Activity

Vegfr-2-IN-12 has demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Furthermore, it exhibits significant anti-proliferative effects against human cancer cell lines.

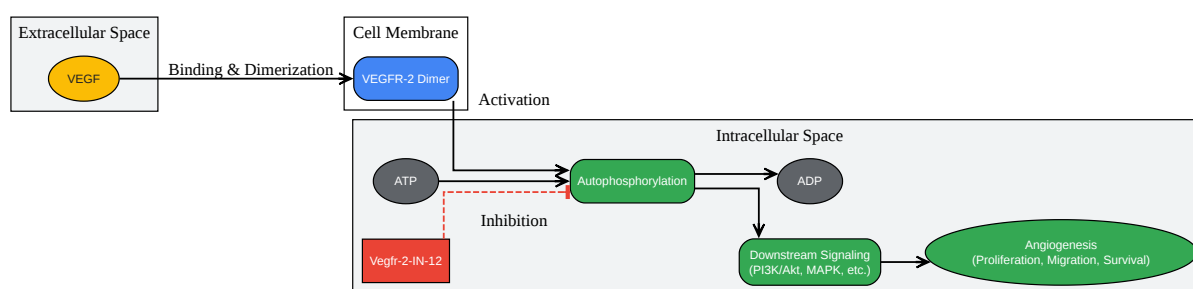
Assay	Value	Target/Cell Line	Source
VEGFR-2 Inhibition (IC50)	0.037 µM	VEGFR-2 Kinase	[1][2]
Cell Growth Inhibition (GI50)	1.6 µM	MCF-7 (Human Breast Adenocarcinoma)	[1][2]

The inhibitory potency of **Vegfr-2-IN-12** against VEGFR-2 is noteworthy, showing greater efficacy than the established multi-kinase inhibitor Sorafenib ($IC_{50} = 0.045 \mu M$) in the same study.[2]

Signaling Pathways and Mechanism of Action

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Vegfr-2-IN-12, as a potent inhibitor, is designed to bind to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways. Molecular docking studies suggest that **Vegfr-2-IN-12** forms key hydrogen bond interactions with amino acid residues Cys919, Glu885, and Asp1046 in the VEGFR-2 kinase domain, similar to the binding mode of Sorafenib.[2]



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Mechanism of VEGFR-2 Inhibition by **Vegfr-2-IN-12**.

The diagram above illustrates the VEGFR-2 signaling pathway and the point of inhibition by **Vegfr-2-IN-12**. By preventing autophosphorylation, the inhibitor effectively halts the downstream signaling cascade that leads to angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Vegfr-2-IN-12**.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

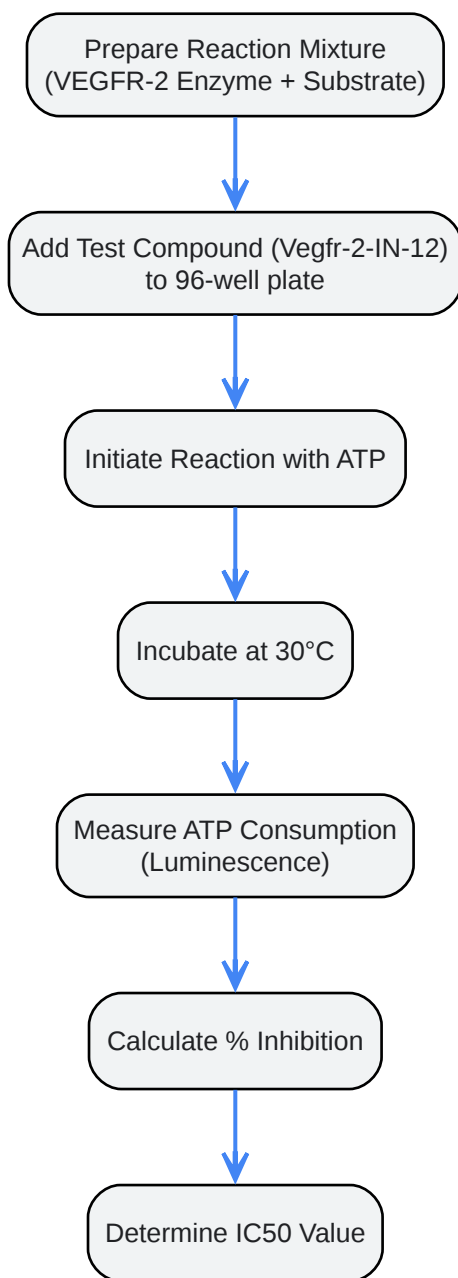
Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 as a substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- Test compound (**Vegfr-2-IN-12**) and reference compound (Sorafenib) dissolved in DMSO
- 96-well plates
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.

- Add the test compound (**Vegfr-2-IN-12**) at various concentrations to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ATP remaining in each well using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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Workflow for the In Vitro VEGFR-2 Kinase Assay.

MCF-7 Cell Growth Inhibition Assay

This assay determines the cytotoxic or cytostatic effect of a compound on the proliferation of the MCF-7 human breast cancer cell line.

Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- Test compound (**Vegfr-2-IN-12**) dissolved in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- Microplate reader capable of measuring absorbance

Procedure:

- Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Treat the cells with various concentrations of **Vegfr-2-IN-12**. Include vehicle control wells (DMSO only).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add a viability reagent such as MTT to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

- Determine the GI50 (Growth Inhibition 50%) value, the concentration of the compound that causes a 50% reduction in cell growth, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Vegfr-2-IN-12 is a potent and promising inhibitor of VEGFR-2 with significant anti-proliferative activity against cancer cells. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers studying angiogenesis and developing novel anti-cancer therapeutics. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds.

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References

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- To cite this document: BenchChem. [Vegfr-2-IN-12: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401911#vegfr-2-in-12-chemical-structure-and-properties]

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